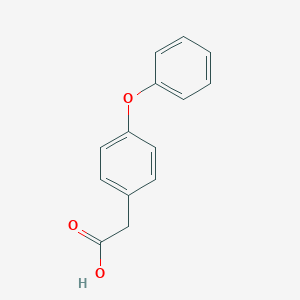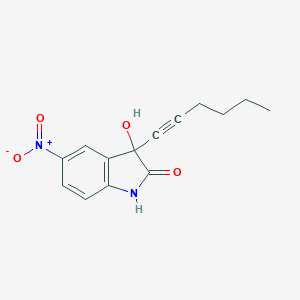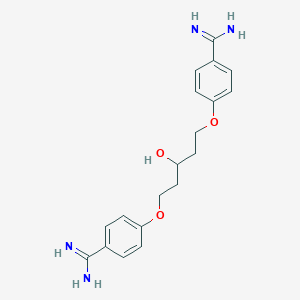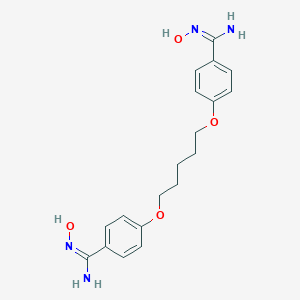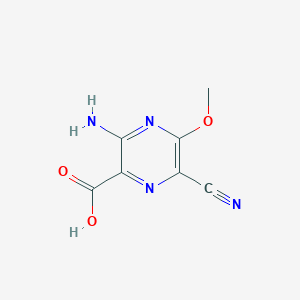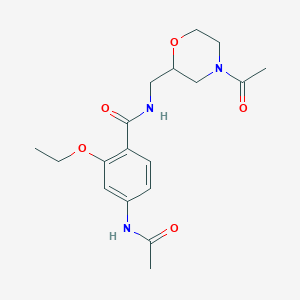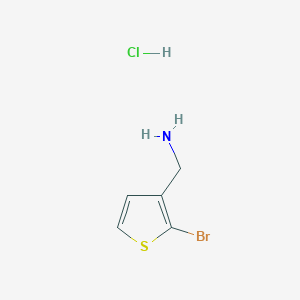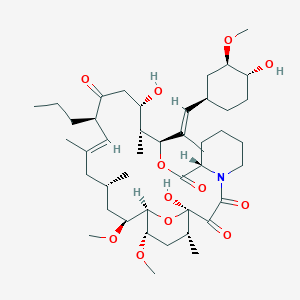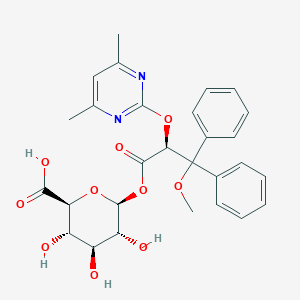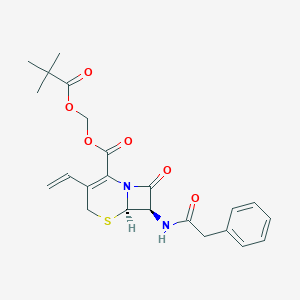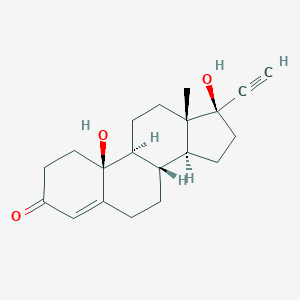![molecular formula C37H60N4O6 B134145 N-[3-[[2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-methoxyphenyl]octadecanamide CAS No. 150919-56-5](/img/structure/B134145.png)
N-[3-[[2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-methoxyphenyl]octadecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-[[2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-methoxyphenyl]octadecanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[[2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-methoxyphenyl]octadecanamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the phenyl ring substituted with methoxy and octadecanoylamino groups, followed by the introduction of the imidazolidinyl and oxopentanamide moieties. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for efficiency and cost-effectiveness. This may include continuous flow processes, automated reaction monitoring, and advanced purification techniques to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
N-[3-[[2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-methoxyphenyl]octadecanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form new functional groups or modify existing ones.
Reduction: Reduction reactions can alter the oxidation state of certain atoms within the molecule, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can result in a wide range of functionalized derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in studying biochemical pathways or as a probe in molecular biology experiments.
Medicine: The compound’s potential bioactivity could be explored for developing new pharmaceuticals or therapeutic agents.
Industry: It may find applications in the development of new materials, coatings, or other industrial products due to its chemical properties.
作用机制
The mechanism by which N-[3-[[2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-methoxyphenyl]octadecanamide exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds to N-[3-[[2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-methoxyphenyl]octadecanamide include other phenyl derivatives with methoxy, amide, and imidazolidinyl groups. Examples include:
- N-[2-Methoxy-5-(hexadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide
- N-[2-Methoxy-5-(dodecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
150919-56-5 |
|---|---|
分子式 |
C37H60N4O6 |
分子量 |
656.9 g/mol |
IUPAC 名称 |
N-[3-[[2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-methoxyphenyl]octadecanamide |
InChI |
InChI=1S/C37H60N4O6/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-30(42)38-27-24-25-29(47-7)28(26-27)39-33(44)31(32(43)36(2,3)4)41-34(45)37(5,6)40-35(41)46/h24-26,31H,8-23H2,1-7H3,(H,38,42)(H,39,44)(H,40,46) |
InChI 键 |
JDIUCAYZFZBZRQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C(C(=O)C(C)(C)C)N2C(=O)C(NC2=O)(C)C |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C(C(=O)C(C)(C)C)N2C(=O)C(NC2=O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


